N-(9-anthrylmethyl)-1H-indazol-6-amine

HDAC inhibition isoform selectivity epigenetics

Choose N-(9-anthrylmethyl)-1H-indazol-6-amine for unambiguous target deconvolution. With an HDAC6 IC50 of 25 nM and ~300-fold selectivity over HDAC1, it minimizes off-target effects in cancer cell migration and aggresome studies. Its native anthracene fluorophore enables direct, cost-effective detection without secondary labeling, unlike benzyl analogs that lack potency and differentiation-inducing properties.

Molecular Formula C22H17N3
Molecular Weight 323.4 g/mol
Cat. No. B5744273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(9-anthrylmethyl)-1H-indazol-6-amine
Molecular FormulaC22H17N3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC5=C(C=C4)C=NN5
InChIInChI=1S/C22H17N3/c1-3-7-19-15(5-1)11-16-6-2-4-8-20(16)21(19)14-23-18-10-9-17-13-24-25-22(17)12-18/h1-13,23H,14H2,(H,24,25)
InChIKeyAJYKXJBEKVNZRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(9-Anthrylmethyl)-1H-indazol-6-amine: A Structurally Distinct 6-Substituted Aminoindazole for Targeted HDAC and Differentiation Research


N-(9-Anthrylmethyl)-1H-indazol-6-amine (molecular formula C22H17N3, molecular weight 323.4 g/mol) is a synthetic 6-substituted aminoindazole derivative that incorporates a bulky, photophysically active 9-anthrylmethyl substituent at the exocyclic 6-amine position . This compound belongs to the broader class of 6-substituted aminoindazoles, a scaffold actively investigated for anticancer applications due to its capacity to engage diverse intracellular targets including histone deacetylases (HDACs) and kinases . The presence of the anthracene moiety distinguishes this compound from simpler 6-substituted aminoindazoles (e.g., N-benzyl or N-fluorobenzyl analogs), conferring distinct steric bulk, electronic properties, and intrinsic fluorescence that are directly relevant to mechanistic probe design, biochemical assay development, and structure–activity relationship (SAR) campaigns .

Why N-(9-Anthrylmethyl)-1H-indazol-6-amine Cannot Be Replaced by Generic Indazole Analogs in Mechanism-Focused Studies


Generic substitution of 6-substituted aminoindazoles is scientifically unsound because small structural changes at the 6-amino substituent produce dramatic shifts in target selectivity, cellular activity, and photophysical properties. The 9-anthrylmethyl group in N-(9-anthrylmethyl)-1H-indazol-6-amine differs fundamentally from benzyl, fluorobenzyl, or simple alkyl substituents found in close analogs: it introduces a tricyclic aromatic fluorophore that can be exploited for binding and localization studies, while its steric demand reshapes the ligand's interaction landscape with chromatin-modifying enzymes and nuclear receptors . In the closely related 6-substituted aminoindazole series, the benzyl-substituted analog N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibits only modest antiproliferative activity (HCT116 IC50 = 14.3 μM) and lacks the target-specific potency profile achievable with bulkier aromatic substituents . Furthermore, different regioisomers such as N-(9-anthrylmethyl)-1H-indazol-5-amine place the anthracene at the 5-position instead of the 6-position, altering the vector of the fluorophore and potentially redirecting biological activity entirely . These differences are not incremental—they are categorical, and assuming interchangeability among 6-substituted aminoindazoles without confirmatory data risks invalidating experimental conclusions.

Quantitative Differentiation Evidence for N-(9-Anthrylmethyl)-1H-indazol-6-amine: Head-to-Head and Cross-Study Comparative Data


HDAC6 Over HDAC1 Isoform Selectivity: A ~300-Fold Window Achieved by the 9-Anthrylmethyl-6-aminoindazole Scaffold

N-(9-Anthrylmethyl)-1H-indazol-6-amine demonstrates pronounced selectivity for histone deacetylase 6 (HDAC6) over HDAC1. In recombinant enzyme assays conducted under identical experimental conditions, it inhibited HDAC6 with an IC50 of 25 nM, whereas inhibition of HDAC1 required an IC50 of 7,490 nM . This corresponds to an approximately 300-fold selectivity window for HDAC6 over HDAC1 within the same assay format, a degree of isoform discrimination that is therapeutically relevant given the established association of HDAC6-selective inhibition with reduced hematological toxicity compared to pan-HDAC inhibition . By contrast, the simpler indazole-based HDAC6 inhibitor series reported in the literature typically achieves HDAC6/HDAC1 selectivity ratios in the range of 5- to 50-fold, making this compound's ~300-fold selectivity a standout feature of the anthracene-substituted 6-aminoindazole architecture .

HDAC inhibition isoform selectivity epigenetics cancer

Regioisomeric Differentiation: 6-Anthrylmethyl vs. 5-Anthrylmethyl Substitution Alters the Indazole Pharmacophore Vector

The 6-substituted regioisomer N-(9-anthrylmethyl)-1H-indazol-6-amine is structurally distinct from its 5-substituted counterpart N-(9-anthrylmethyl)-1H-indazol-5-amine. Both compounds share the identical molecular formula (C22H17N3) and molecular weight (323.4 g/mol), but the position of the anthrylmethylamino substituent on the indazole core—position 6 versus position 5—generates different electronic environments, steric presentations, and hydrogen-bonding geometries . The 6-position in indazole is electronically conjugated with the N1 nitrogen of the pyrazole ring, whereas the 5-position is conjugated with the benzene ring, producing distinct reactivity and target-binding profiles . This regioisomeric distinction has practical procurement consequences: researchers who inadvertently purchase the 5-substituted isomer for a project optimized around 6-substituted aminoindazoles will introduce an uncontrolled variable that may abolish target engagement or alter intracellular distribution. Confirmation of the 6-regioisomer identity via NMR and mass spectrometry is therefore essential before initiating biological assays .

regioisomer comparison indazole substitution pattern SAR chemical probes

Aryl Hydrocarbon Receptor (AhR) Activity: Anthracene-Substituted Indazoles Modulate Differentiation Pathways

N-(9-anthrylmethyl)-1H-indazol-6-amine has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, a phenotype consistent with aryl hydrocarbon receptor (AhR) modulation . This differentiation-inducing activity is structurally linked to the presence of the anthracene moiety, as polycyclic aromatic hydrocarbons are established AhR ligands . By contrast, non-anthracene 6-substituted aminoindazoles such as N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) demonstrate conventional antiproliferative activity (HCT116 IC50 = 14.3 μM) but have not been reported to induce differentiation to the monocyte lineage . This functional distinction—differentiation induction versus simple growth arrest—represents a mechanistically significant differentiation dimension: the anthracene-bearing compound may engage transcriptional programs (via AhR) that benzyl-substituted analogs cannot access.

aryl hydrocarbon receptor cell differentiation monocyte undifferentiated cells anticancer

Physicochemical Property Differentiation: Anthracene-Driven LogP Increase and Fluorescence Enablement Over Benzyl-Substituted Analogs

The 9-anthrylmethyl substituent in N-(9-anthrylmethyl)-1H-indazol-6-amine confers physicochemical properties that are categorically different from those of benzyl-substituted 6-aminoindazoles. The anthracene moiety, consisting of three fused aromatic rings, substantially increases lipophilicity (estimated logP) and introduces intrinsic fluorescence with characteristic excitation and emission properties suitable for cellular imaging and binding assays . In contrast, N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) bears a single fluorinated phenyl ring with comparatively low fluorescence and reduced lipophilicity, limiting its utility as a fluorescent probe . From a procurement perspective, the solubility profile also differs: the anthracene-bearing compound is expected to be soluble in DMSO and other organic solvents but may exhibit limited aqueous solubility, requiring formulation considerations distinct from those for less lipophilic indazole derivatives .

physicochemical properties logP fluorescence probe design solubility

6-Substituted Aminoindazole Scaffold Potency Benchmarking: Anthracene vs. Benzyl Substituent Effects on Cellular Antiproliferative Activity

Within the 6-substituted aminoindazole chemotype, variations in the N6-substituent produce measurable differences in cellular antiproliferative potency. The benzyl-substituted analog N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) exhibits an IC50 of 14.3 ± 4.4 μM against HCT116 colorectal cancer cells, with selectivity over normal MRC5 lung fibroblasts (IC50 >100 μM) . While direct head-to-head cellular IC50 data comparing the 9-anthrylmethyl derivative against this exact cell line are not publicly available, the differentiation-inducing activity reported for N-(9-anthrylmethyl)-1H-indazol-6-amine in undifferentiated cell models suggests a distinct mechanism of action (differentiation induction) that may produce different potency metrics and time-course profiles compared to the simple growth inhibition observed with benzyl analogs . This mechanistic divergence means that comparing IC50 values alone may be insufficient; laboratories must select the appropriate compound based on the desired cellular endpoint (differentiation vs. growth arrest).

antiproliferative activity cancer cell lines SAR 6-substituted aminoindazole

Optimal Research Application Scenarios for N-(9-Anthrylmethyl)-1H-indazol-6-amine Based on Quantitative Differentiation Evidence


HDAC6-Selective Chemical Probe Development for Epigenetic Target Validation

With an HDAC6 IC50 of 25 nM and an approximately 300-fold selectivity window over HDAC1 (IC50 = 7,490 nM), N-(9-anthrylmethyl)-1H-indazol-6-amine is ideally suited as a starting scaffold for HDAC6-selective chemical probe campaigns . Researchers requiring isoform-selective HDAC inhibition to deconvolve the biological functions of HDAC6 (e.g., in tau acetylation, aggresome formation, or cancer cell migration) can use this compound to achieve target engagement at low nanomolar concentrations while minimizing confounding effects from HDAC1 inhibition. This level of selectivity substantially exceeds that observed in previously reported indazole-based HDAC6 inhibitor series .

Differentiation Therapy and Monocyte-Lineage Programming Research

The reported ability of N-(9-anthrylmethyl)-1H-indazol-6-amine to arrest proliferation of undifferentiated cells and induce differentiation to the monocyte lineage positions this compound as a tool for studying differentiation therapy mechanisms in acute myeloid leukemia (AML) models or for investigating monocyte/macrophage biology . This functional property distinguishes it from benzyl-substituted 6-aminoindazoles, which exhibit only conventional growth inhibition without differentiation induction , making the anthracene-bearing compound the appropriate choice when the research objective is lineage reprogramming rather than cytotoxicity.

Fluorescence-Enabled Mechanistic Studies Without Secondary Labeling

The intrinsic anthracene fluorophore in N-(9-anthrylmethyl)-1H-indazol-6-amine enables direct fluorescence-based detection in cellular uptake, subcellular localization, and target-binding assays without requiring additional fluorophore conjugation . This native fluorescence capability eliminates the need for secondary labeling steps that can alter compound pharmacology, making it a cost-effective and experimentally cleaner option for laboratories conducting fluorescence microscopy or fluorescence polarization-based binding studies with indazole-based probes.

Structure–Activity Relationship Campaigns Exploring Substituent Effects at the Indazole 6-Position

As a structurally well-defined 6-substituted aminoindazole with a bulky polycyclic aromatic substituent, this compound serves as a key reference point in SAR studies aimed at mapping the steric and electronic tolerance of the indazole 6-position . Its comparison against the 5-substituted regioisomer N-(9-anthrylmethyl)-1H-indazol-5-amine further enables investigation of how the substitution vector on the indazole core influences target selectivity and cellular activity , providing medicinal chemistry teams with orthogonal data for scaffold optimization.

Quote Request

Request a Quote for N-(9-anthrylmethyl)-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.